molecular formula C13H17NO3 B13202713 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid

4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid

Cat. No.: B13202713
M. Wt: 235.28 g/mol
InChI Key: YPIVIEZLABFQCI-UHFFFAOYSA-N
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Description

4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid is a chemical compound with the molecular formula C13H17NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a butanoic acid moiety linked to an amino group, which is further connected to a 4-methylphenyl group through a 2-oxoethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid typically involves the reaction of 4-methylbenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with butanoic acid chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}pentanoic acid
  • 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}hexanoic acid
  • 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}propanoic acid

Uniqueness

4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group and the butanoic acid moiety allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-[[2-(4-methylphenyl)-2-oxoethyl]amino]butanoic acid

InChI

InChI=1S/C13H17NO3/c1-10-4-6-11(7-5-10)12(15)9-14-8-2-3-13(16)17/h4-7,14H,2-3,8-9H2,1H3,(H,16,17)

InChI Key

YPIVIEZLABFQCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CNCCCC(=O)O

Origin of Product

United States

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